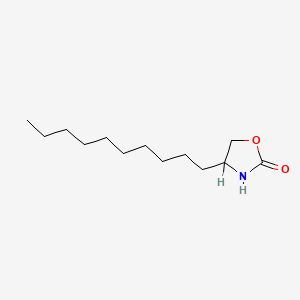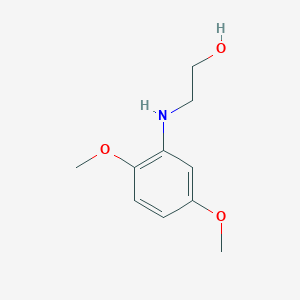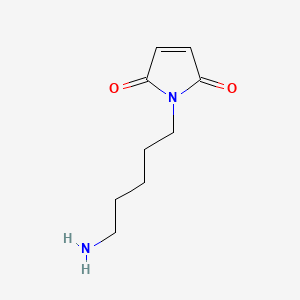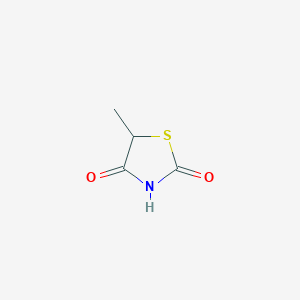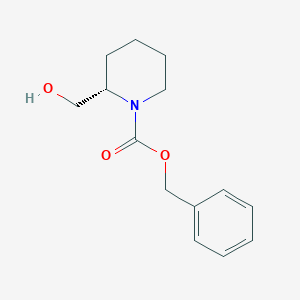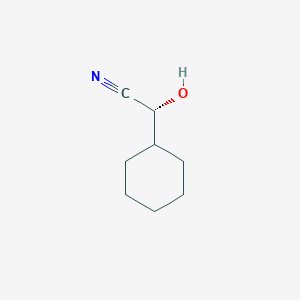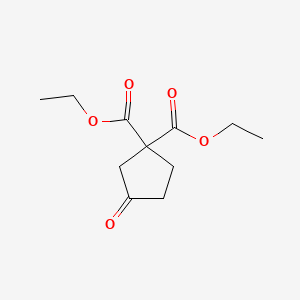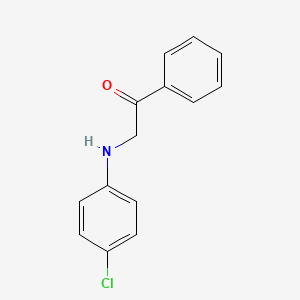![molecular formula C7H4ClN3O2 B1609889 7-クロロ-1,4-ジヒドロピリド[2,3-b]ピラジン-2,3-ジオン CAS No. 25710-21-8](/img/structure/B1609889.png)
7-クロロ-1,4-ジヒドロピリド[2,3-b]ピラジン-2,3-ジオン
説明
7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
この化合物は、その潜在的な生物活性のために医薬品研究で使用されています。これは、さまざまな薬理活性分子の合成におけるビルディングブロックとして役立ちます。 例えば、ピリドピラジンジオン誘導体は、抗増殖特性について研究されており、新しい癌治療薬の開発に役立つ可能性があります .
作用機序
Target of Action
The primary targets of 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione are currently unknown
Mode of Action
It has been suggested that the compound may enhance binding affinity by strengthening relevant hydrogen bond interactions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
生化学分析
Biochemical Properties
7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The inhibition of these kinases can lead to alterations in cellular processes, making 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione a valuable tool in studying kinase-related pathways.
Cellular Effects
The effects of 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can alter metabolic pathways, impacting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with kinases results in the inhibition of their activity, thereby affecting downstream signaling pathways . Additionally, 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Its stability can be maintained under specific conditions, ensuring its continued effectiveness in biochemical assays. Long-term exposure to 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has been shown to result in sustained alterations in cellular processes, highlighting its potential for chronic studies.
Dosage Effects in Animal Models
In animal models, the effects of 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity . At higher doses, toxic or adverse effects can be observed, including alterations in normal cellular function and potential organ damage. These dosage-dependent effects underscore the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the levels of metabolites and the overall metabolic flux within cells . The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting cellular energy balance and biosynthetic processes.
Transport and Distribution
The transport and distribution of 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to particular cellular compartments, influencing its activity and function. The distribution of 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione within tissues can also affect its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biochemical effects
特性
IUPAC Name |
7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-3-1-4-5(9-2-3)11-7(13)6(12)10-4/h1-2H,(H,10,12)(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWLSZXJLSPXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)C(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441717 | |
| Record name | 7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25710-21-8 | |
| Record name | 7-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25710-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






